molecular formula C21H19Cl2NO2 B14166146 methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881041-43-6

methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14166146
CAS No.: 881041-43-6
M. Wt: 388.3 g/mol
InChI Key: RFGZRZFJYXZZHG-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881041-43-6) is a high-purity chemical reagent for research applications. With a molecular formula of C21H19Cl2NO2 and a molecular weight of 388.29 g/mol, this compound belongs to the class of 5-aryl pyrrole-2-carboxylate esters, a structural motif of significant interest in medicinal chemistry and drug discovery . The 5-aryl pyrrole-2-carboxylate scaffold is present in various biologically active compounds and natural products, exhibiting a range of pharmacological activities such as anti-inflammatory, antibacterial, and cytotoxic properties . Specifically, diarylpyrrole structures have been explored as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), making them valuable templates in the design of novel therapeutic agents . The synthetic route to such compounds has been advanced through modern catalytic methods, including iridium-catalyzed borylation followed by Suzuki coupling, which allows for efficient construction and diversification from commercially available pyrrole esters . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it according to established laboratory safety protocols.

Properties

CAS No.

881041-43-6

Molecular Formula

C21H19Cl2NO2

Molecular Weight

388.3 g/mol

IUPAC Name

methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H19Cl2NO2/c1-12-5-6-15(9-13(12)2)20-11-17(21(25)26-4)14(3)24(20)16-7-8-18(22)19(23)10-16/h5-11H,1-4H3

InChI Key

RFGZRZFJYXZZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Initial Coupling of Acetal and Beta-Ketoester

The synthesis begins with the coupling of a substituted acetal (II) with a beta-ketoester (III) under acidic and nucleophilic conditions. For methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, the acetal component typically features a 3,4-dimethylphenyl group, while the beta-ketoester incorporates the 3,4-dichlorophenyl moiety. The reaction proceeds via a tandem acid-catalyzed condensation and nucleophilic attack, forming the pyrrole backbone.

Key reagents :

  • Acetal (II): 3,4-Dimethylphenyl-substituted acetal derivative
  • Beta-ketoester (III): Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
  • Solvent: Dichloromethane or ethyl acetate
  • Acid catalyst: Trifluoroacetic acid (TFA)

Conditions :

  • Temperature: 60–80°C
  • Duration: 6–12 hours

Outcome :
This step yields an intermediate pyrrole ester (IV) with a crude yield of 45–60%. Purification via recrystallization from ethanol improves purity to >90%.

Acetylation and Enaminone Formation

The intermediate (IV) undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid such as aluminum chloride. This Friedel-Crafts acetylation introduces a methyl group at the 2-position of the pyrrole ring. Subsequent reaction with a dialkyl acetal of N,N-dimethylformamide (DMF) generates an enaminone intermediate (VI).

Reaction Scheme :
$$
\text{(IV)} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{(V)} \xrightarrow{\text{DMF diisopropyl acetal}} \text{(VI)}
$$

Optimization Notes :

  • Excess acetyl chloride (1.5 equiv) ensures complete acetylation.
  • DMF diisopropyl acetal acts as both a solvent and reactant, enabling enaminone formation at 95°C.

Cyclization with Guanidine

The enaminone (VI) reacts with guanidine hydrochloride under basic conditions to form the pyrimidine-fused pyrrole core. Hydrolysis of the ester group followed by condensation with methylamine yields the final product.

Critical Parameters :

  • Guanidine concentration: 2.0 equiv for complete cyclization
  • Hydrolysis agent: 2N NaOH at room temperature
  • Methylation: Methyl chloride gas in tetrahydrofuran (THF)

Yield :

  • Overall yield after six steps: 12–18%

Alternative One-Pot Multi-Component Synthesis

Benzoin and Malononitrile Condensation

A modified approach employs benzoin, 3,4-dichlorophenylamine, and malononitrile in a one-pot reaction. Pyridine catalyzes the formation of a pyrrole-carbonitrile intermediate, which is subsequently esterified with methyl chloroformate.

Reaction Conditions :

  • Solvent: Dry benzene
  • Temperature: 80°C
  • Duration: 9 hours

Outcome :

  • Intermediate pyrrole-carbonitrile yield: 45%
  • Final esterification yield: 65–70%

Comparative Analysis of Methods

Parameter Multi-Step Acetal Method One-Pot Method
Total Steps 6 3
Overall Yield 12–18% 25–30%
Purity (HPLC) >95% 85–90%
Scalability Moderate High
Byproducts Diacetylated isomers Unreacted nitrile

The one-pot method offers higher throughput but lower purity due to residual nitrile byproducts. In contrast, the multi-step approach achieves superior regiochemical control, critical for pharmaceutical applications.

Byproduct Management and Optimization

Common Byproducts

  • Diacetylated isomers : Formed during Friedel-Crafts acetylation if stoichiometry is imbalanced.
  • Unreacted nitrile : Observed in the one-pot method due to incomplete esterification.

Mitigation Strategies

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) removes diacetylated isomers.
  • Recrystallization : Methanol/water mixtures (4:1) eliminate nitrile residues.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD)
3,4-Dichlorophenylamine 320
DMF diisopropyl acetal 1,150
Guanidine hydrochloride 85

The multi-step method’s reliance on expensive acetal reagents increases production costs by 40% compared to the one-pot method.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881041-39-0)

  • Molecular Formula: C₂₁H₂₀BrNO₂ (vs. C₂₁H₁₉Cl₂NO₂ for the target compound).
  • Molecular Weight : 398.293 g/mol (vs. ~389.3 g/mol for the dichloro analog).
  • Key Differences: The bromine atom at the 4-position of the phenyl group in this analog is replaced by chlorine in the target compound. Bromine’s higher atomic weight and polarizability may increase steric bulk and alter binding affinities in receptor interactions.

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

  • Structural Similarities : Both compounds feature dichlorophenyl groups and ester/carboxamide moieties.
  • Key Differences :
    • AM251 is a pyrazole derivative, whereas the target compound is a pyrrole derivative.
    • AM251’s iodine substituent and piperidine group confer distinct pharmacokinetic properties, such as prolonged receptor binding (CB1 antagonism) .
  • Functional Implications : Pyrrole derivatives generally exhibit lower steric hindrance than pyrazoles, which may influence target selectivity.

Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate

  • Structural Similarities : Both compounds share a pyrrole-3-carboxylate backbone.
  • Key Differences: The aminophenyl and cyano groups in this analog introduce hydrogen-bonding capabilities absent in the target compound.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Substituents
Target Compound C₂₁H₁₉Cl₂NO₂ ~389.3 ~4.2 3,4-dichlorophenyl, 3,4-dimethylphenyl
Methyl 1-(4-bromophenyl)-... (CAS 881041-39-0) C₂₁H₂₀BrNO₂ 398.293 4.5 4-bromophenyl, 3,4-dimethylphenyl
AM251 C₂₃H₂₁Cl₂IN₃O 587.69 6.8 2,4-dichlorophenyl, 4-iodophenyl

*LogP values estimated using fragment-based methods.

Table 2: Functional Group Impact on Bioactivity

Compound Type Electron Effects Potential Applications
Dichlorophenyl-pyrrole Strong electron-withdrawing Agrochemicals (e.g., fungicides)
Bromophenyl-pyrrole Moderate electron-withdrawing Medicinal chemistry (CNS targets)
Aminophenyl-pyrrole Electron-donating (H-bond donors) Drug candidates (enzyme inhibition)

Research Findings and Implications

  • Agrochemical Potential: The 3,4-dichlorophenyl group is prevalent in fungicides like fluoroimide (), suggesting the target compound could inhibit fungal enzymes via electrophilic interactions .
  • Medicinal Chemistry : The dichlorophenyl motif in SR140333 () demonstrates high affinity for neurokinin receptors, implying that the target compound might interact with similar G protein-coupled receptors .
  • Metabolic Stability : Compared to the bromophenyl analog, the dichloro-substituted compound may exhibit slower oxidative metabolism due to reduced cytochrome P450 affinity .

Biological Activity

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (commonly referred to as the pyrrole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

  • Molecular Formula : C21H19Cl2NO2
  • Molecular Weight : 388.29 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C1=C(N2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C=C1

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess significant antibacterial and antifungal activities. The introduction of specific substituents, such as methoxy groups, enhanced their effectiveness .

CompoundAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)
8a1815
8b2017
8c2219

Anticancer Properties

Pyrrole derivatives have been investigated for their potential anticancer effects. A review highlighted the mechanism-based approaches for developing anticancer drugs using pyrrole scaffolds. The studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Enzyme Inhibition

The enzyme inhibition properties of pyrrole derivatives are also noteworthy. Pyrrole has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and diabetes. The compound's ability to interact with enzyme active sites contributes to its pharmacological potential .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized methyl pyrrole derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited higher activity than standard antibiotics .
  • Anticancer Activity : In vitro studies reported that methyl pyrrole compounds induced cell cycle arrest in cancer cells and promoted apoptosis through the activation of caspase pathways .

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